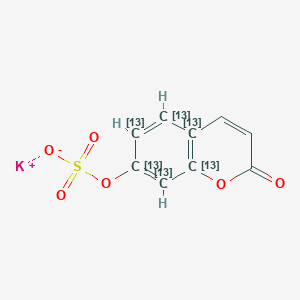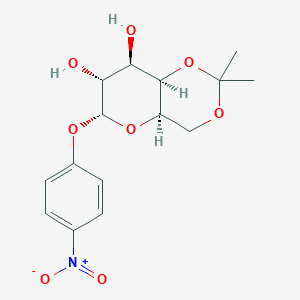
Methanesulfonothioic acid 3,3-dimethylbutyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanesulfonic acid and its derivatives are key intermediates in biogeochemical cycles and industrial chemistry. They are derived from the oxidation of dimethyl sulfide and play significant roles in various chemical transformations, including esterification and sulfonation processes.
Synthesis Analysis
Methanesulfonic acid can be synthesized from methane and sulfur trioxide in a direct process yielding high selectivity and yield. This process involves a cationic chain reaction initiated by a sulfonyl peroxide derivative under superacidic conditions, leading to the formation of CH3+ as a key intermediate (Díaz-Urrutia & Ott, 2019).
Molecular Structure Analysis
The molecular organization at surfaces of solutions containing methanesulfonic acid derivatives has been studied using spectroscopy and simulation, revealing that CH3 groups are preferentially oriented outward, with differences in orientation for the sulfone groups between different derivatives (Xiangke Chen et al., 2010).
Chemical Reactions and Properties
Methanesulfonic acid derivatives participate in various chemical reactions, including oxidation processes where methanesulfinic acid is formed from dimethylsulfoxide by the hydroxyl radical. These derivatives are also involved in reactions with amines, indicating their reactivity towards both sulfhydryl and amino groups (Russell C. Scaduto, 1995).
Physical Properties Analysis
The hygroscopic properties of methanesulfonates have been characterized, showing deliquescence at specific relative humidities and temperature independence, which is crucial for understanding their behavior in atmospheric conditions (Liya Guo et al., 2020).
Wissenschaftliche Forschungsanwendungen
Methanesulfonates like methyl methanesulfonothioate (MMTS) have been used as sulfhydryl reagents. It is notable that MMTS can inactivate enzymes like D-3-hydroxybutyrate dehydrogenase, suggesting that an amino group may react with the reagent. Nuclear magnetic resonance (NMR) analysis shows that MMTS can produce methylsulfenamide of the amine (Kluger & Tsui, 1980).
Methanesulfonic acid esters are used in analytical chemistry for derivatization. A method involving the conversion of these esters to alkylthiocyanates and alkylisothiocyanates facilitates their analysis through gas chromatography. This method has been employed to measure levels of methanesulfonic acid esters in pharmaceutical substances (Lee et al., 2003).
In microbiology, methanesulfonic acid, a related compound, is utilized by bacteria as a sulfur source. Specific bacteria can use it as a carbon and energy substrate, with methanesulfonate oxidation initiated by cleavage catalyzed by methanesulfonate monooxygenase (Kelly & Murrell, 1999).
Methanesulfonic acid supported on alumina has been used as a catalyst in microwave-assisted esterification reactions. This process is described as efficient, rapid, environmentally benign, and yielding products with good purity (Fabián et al., 2014).
In organic chemistry, copper methanesulfonate serves as a catalyst in esterification processes. It offers advantages over traditional Lewis acid catalysts due to ease of recovery and excellent reusability (Jiang, 2005).
Methanesulfonate esters also find application in the synthesis of various compounds. For instance, ionic liquids based on methanesulfonate have been used in esterification reactions involving carboxylic acids and alkyl halides, catalyzed by fluoride ions (Brinchi et al., 2003).
Eigenschaften
IUPAC Name |
3,3-dimethylbutoxy-methyl-oxo-sulfanylidene-λ6-sulfane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2S2/c1-7(2,3)5-6-9-11(4,8)10/h5-6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFRUOPYYDSVHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCOS(=O)(=S)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methanesulfonothioic acid 3,3-dimethylbutyl ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-Fluoro-1-((3aR,4R,6R,6aR)-2,2,6-trimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B1140905.png)


![(S)-2-[2,2-Dimethyl-prop-(E)-ylideneamino]-propionate sodium](/img/structure/B1140909.png)


